molecular formula C10H11N3S B060503 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 174574-08-4

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B060503
M. Wt: 205.28 g/mol
InChI Key: FRSXXJAMKPUGFF-UHFFFAOYSA-N
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Description

The compound "4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol" is part of a class of heterocyclic compounds known for their varied applications in pharmaceuticals, materials science, and chemistry due to their unique structural and chemical properties. These compounds are particularly noted for their versatility in synthetic chemistry, enabling the development of a wide range of derivatives with tailored physical and chemical characteristics.

Synthesis Analysis

The synthesis of triazole derivatives, such as "4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol," often involves the cyclization of dithiocarbazinate with hydrazine hydrate in water under reflux conditions, followed by condensation with aldehydes to introduce various substituents onto the triazole ring (Singh & Kandel, 2013).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives reveals the presence of intermolecular interactions in the crystalline solid, including hydrogen bonding and π-π interactions, which contribute to the stabilization of the crystal structure. These interactions are crucial for understanding the compound's reactivity and properties (Panini et al., 2014).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can be utilized to further modify the compound's structure for specific applications. The presence of the triazole ring and the thiol group provides reactive sites for such transformations (Rajurkar et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and the nature of substituents on the triazole ring. These properties are essential for determining the compound's suitability for various applications (Chauhan et al., 2019).

Chemical Properties Analysis

The chemical properties of "4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol" and related derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, are crucial for their application in catalysis, pharmaceuticals, and materials science. The sulfur and nitrogen atoms in the triazole ring serve as coordination sites, allowing for the formation of complexes with metal ions, which can be exploited in catalysis and material synthesis (Aouad et al., 2018).

Scientific Research Applications

Novel Triazole Derivatives in Drug Development

Triazole derivatives, including 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, are of significant interest in drug development due to their diverse biological activities. They are explored for potential uses in creating new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The pursuit of novel triazoles is driven by the need for more efficient and sustainable synthesis methods that align with green chemistry principles. The pharmaceutical industry's interest in triazoles is motivated by their presence in various medicines currently in use, prompting ongoing research into new chemical entities and pharmaceuticals featuring triazole structures (Ferreira et al., 2013).

Reactivity and Pharmacological Activity of Triazole-Thione Derivatives

Triazole-thione derivatives exhibit notable antioxidant and antiradical activities, suggesting a positive impact on patients who have been exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, indicating their potential in mimicking or enhancing certain biological processes. The ongoing research aims to expand the understanding and applications of these derivatives in pharmacology, highlighting their versatility and potential as therapeutic agents (Kaplaushenko, 2019).

Biological Features of Triazole Derivatives

The exploration of 1,2,4-triazole derivatives in scientific research is motivated by their promising biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The synthesis and application of these compounds in various biological targets showcase their potential in addressing a wide range of health issues. The continued interest in these derivatives is a testament to their importance in medicinal chemistry and drug discovery processes (Ohloblina, 2022).

Synthesis and Applications in Various Fields

The versatility of 1,2,4-triazole derivatives extends beyond pharmacology into engineering, metallurgy, and agriculture. These compounds serve various functions, from optical materials and photosensitizers to antioxidants and corrosion inhibitors. Their wide-ranging utility underscores the potential of 1,2,4-triazole derivatives in contributing to innovations across different sectors (Parchenko, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some triazoles are safe for use in humans and are used as medications, while others can be hazardous .

Future Directions

The future directions for research into a compound like “4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol” could include exploring its potential uses in medicine, industry, or research .

properties

IUPAC Name

4-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-5-3-4-6-8(7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXXJAMKPUGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358401
Record name 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

174574-08-4
Record name 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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